

Application Note: Determining Cell Viability in Response to MYCi361, a MYC Inhibitor

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Compound of Interest

Compound Name: MYCi361

Cat. No.: B15623152

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Audience: Researchers, scientists, and drug development professionals.

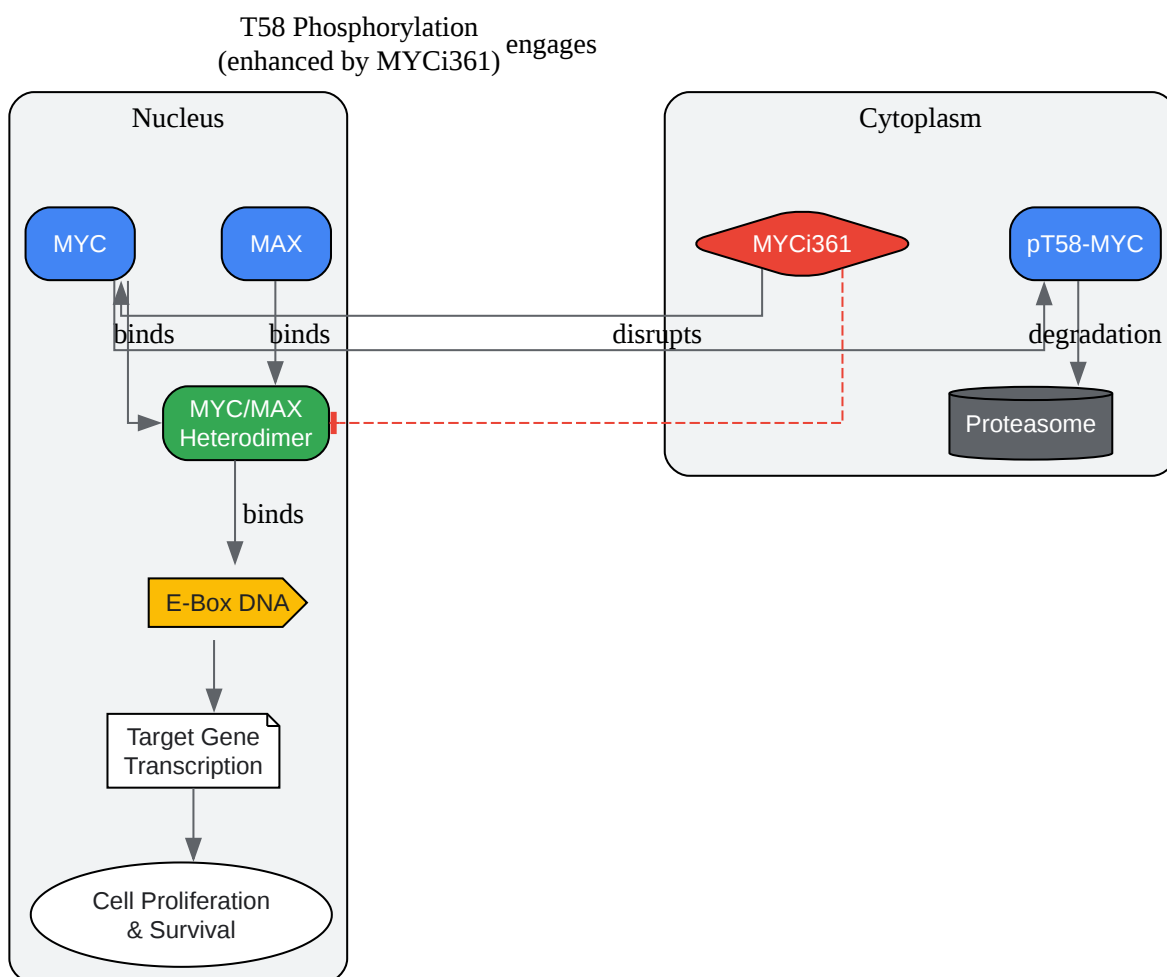
Introduction

MYC is a proto-oncogene frequently dysregulated in a majority of human cancers, playing a crucial role in cell proliferation, growth, and apoptosis.^{[1][2]} The development of small molecules that can effectively inhibit MYC function is a significant goal in cancer therapy. **MYCi361** is a small molecule inhibitor that directly engages MYC within cells, disrupting the crucial MYC/MAX heterodimerization.^{[1][3][4][5]} This disruption impairs MYC-driven gene expression.^{[1][3][4][5]} Furthermore, **MYCi361** enhances the phosphorylation of MYC on threonine-58, which subsequently leads to increased proteasome-mediated degradation of the MYC protein.^{[1][3][5][6][7]} This dual mechanism of action leads to a significant reduction in the viability of MYC-dependent cancer cells.^[1]

This application note provides a detailed protocol for performing a cell viability assay using **MYCi361** to assess its cytotoxic and anti-proliferative effects on cancer cell lines. The following protocols are based on commonly used colorimetric (MTT) and luminescent (CellTiter-Glo®) assays, which are robust and amenable to high-throughput screening.

MYCi361 Signaling Pathway

The following diagram illustrates the mechanism of action of **MYCi361**.



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Caption: Mechanism of action of **MYCi361**.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **MYCi361** in various cancer cell lines.

Cell Line	Cancer Type	Assay Duration	IC50 (μM)	Reference
MycCaP	Prostate Cancer	5 days	2.9	[8]
LNCaP	Prostate Cancer	5 days	1.4	[8]
PC3	Prostate Cancer	5 days	1.6	[8]
MV4-11	Leukemia	5 days	2.6	[8]
HL-60	Lymphoma	5 days	5.0	[8]
P493-6	Lymphoma	5 days	2.1	[8]
SK-N-B2	Neuroblastoma	5 days	4.9	[8]

Experimental Protocols

Two common methods for assessing cell viability are provided below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

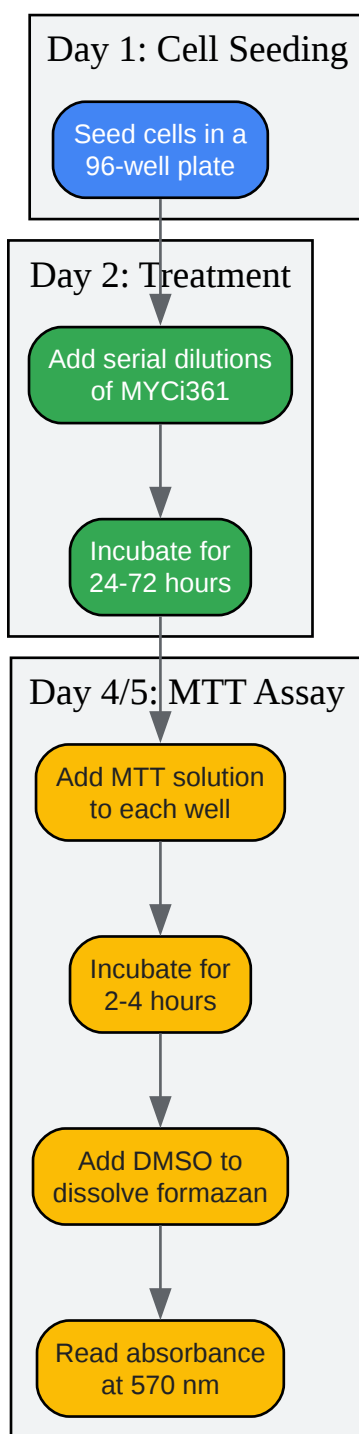
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

- **MYCi361** (stock solution in DMSO)
- Selected cancer cell line
- Complete cell culture medium

- 96-well clear, flat-bottom tissue culture plates
- MTT solution (5 mg/mL in sterile PBS)[[10](#)]
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm
- 37°C, 5% CO₂ incubator

Experimental Workflow:



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Caption: Workflow for the MTT cell viability assay.

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 μ L of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of the assay.
 - Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.
- Compound Treatment:
 - Prepare a serial dilution of **MYCi361** in complete culture medium. A suggested concentration range is 0.1 μ M to 100 μ M.
 - Include a vehicle control (DMSO) at the same concentration as the highest concentration of **MYCi361** used.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **MYCi361** or the vehicle control.
 - Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 μ L of 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C with 5% CO₂, or until a purple precipitate is visible.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition:
 - [10]

- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Calculate the percentage of cell viability for each concentration of **MYCi361** using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the log of the **MYCi361** concentration to generate a dose-response curve.
- Calculate the IC50 value, which is the concentration of **MYCi361** that inhibits cell viability by 50%.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

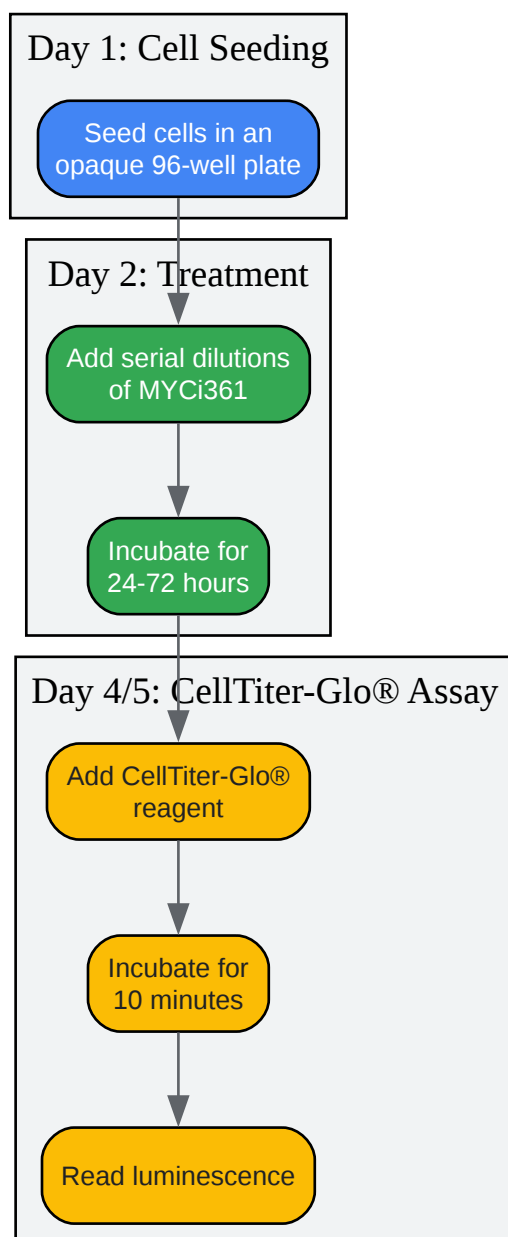
This assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[\[11\]](#)
[\[12\]](#) The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[\[11\]](#)[\[12\]](#)

Materials:

- **MYCi361** (stock solution in DMSO)
- Selected cancer cell line
- Complete cell culture medium
- 96-well opaque-walled plates suitable for luminescence measurements
- CellTiter-Glo® Reagent

- Multichannel pipette
- Luminometer or a microplate reader with luminescence detection capabilities
- 37°C, 5% CO₂ incubator

Experimental Workflow:



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Caption: Workflow for the CellTiter-Glo® assay.

Procedure:

- Cell Seeding:
 - Follow the same procedure as for the MTT assay (Protocol 1, step 1), but use opaque-walled 96-well plates.
- Compound Treatment:
 - Follow the same procedure as for the MTT assay (Protocol 1, step 2).
- CellTiter-Glo® Assay:
 - After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 μ L of reagent to 100 μ L of medium).
 - Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence using a luminometer or a microplate reader with luminescence detection.

Data Analysis:

- Subtract the average luminescence of the blank wells (medium only) from all other luminescence readings.

- Calculate the percentage of cell viability for each concentration of **MYCi361** using the following formula:
 - % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
- Plot the percentage of cell viability against the log of the **MYCi361** concentration to generate a dose-response curve.
- Calculate the IC50 value.

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